molecular formula C7H3F8NO3S B2868242 (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate CAS No. 912823-79-1

(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate

Cat. No.: B2868242
CAS No.: 912823-79-1
M. Wt: 333.16 g/mol
InChI Key: YFUMMJNKHHASQS-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is a chemical compound characterized by the presence of fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate typically involves the reaction of 2,3-difluoroaniline with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Introduction of sulfonic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenylamines.

Scientific Research Applications

(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: A related compound with similar structural features.

    Thiourea Derivatives: Compounds with similar applications in organic synthesis and biological research.

Uniqueness: (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is unique due to its specific combination of fluorine atoms and sulfonate groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields.

Properties

CAS No.

912823-79-1

Molecular Formula

C7H3F8NO3S

Molecular Weight

333.16 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)azanium;trifluoromethanesulfonate

InChI

InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7)

InChI Key

YFUMMJNKHHASQS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]

solubility

not available

Origin of Product

United States

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